![molecular formula C19H27N5O4S B4511086 1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-piperidinecarboxamide](/img/structure/B4511086.png)
1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of similar sulfonamide derivatives involves complex reactions, with one such example being the facile synthesis of biaryl pyrazole sulfonamide derivatives, which are investigated for their biological effects and molecular interactions with receptors. The process typically requires precise conditions and reagents to ensure the successful creation of the target compound (Srivastava et al., 2008).
Molecular Structure Analysis
Molecular structure characterization often employs techniques such as X-ray diffraction, revealing details like crystal system, space group, and molecular conformation. For example, studies on related compounds have shown that the piperidine ring can assume a chair conformation, with distorted tetrahedral geometry around sulfur atoms and the presence of inter- and intramolecular hydrogen bonds (Naveen et al., 2015).
Chemical Reactions and Properties
Compounds within this class can participate in novel reactions, such as with 3-dimethylamino-2H-azirines, leading to the formation of various heterocyclic structures. These reactions are influenced by the nature of the substituents and the reaction conditions, demonstrating the compound's versatility and reactivity (Tornus et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. While specific data on "1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-piperidinecarboxamide" are not provided, analogous compounds' studies offer insights into how such properties can be analyzed and interpreted.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, dictate the compound's potential applications and handling. Research into similar molecules has explored their binding interactions, conformational stability, and potential as ligands, offering a foundation for understanding the chemical properties of the compound of interest (Shim et al., 2002).
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S/c1-14-17(19(26)24(22(14)4)16-10-6-5-7-11-16)20-18(25)15-9-8-12-23(13-15)29(27,28)21(2)3/h5-7,10-11,15H,8-9,12-13H2,1-4H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBKHAMMPZJFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCCN(C3)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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